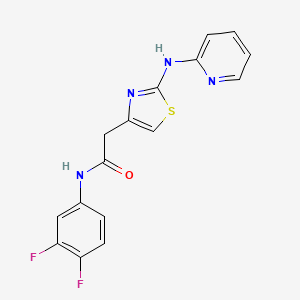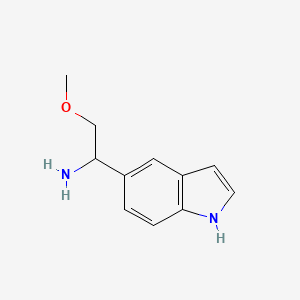
1-(1h-indol-5-yl)-2-methoxyethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-5-yl)-2-methoxyethan-1-amine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features an indole ring substituted with a methoxyethanamine group, making it a potential candidate for various biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole ring, which can be achieved through the Fischer indole synthesis.
Substitution: The indole ring is then functionalized by introducing a methoxyethanamine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-indol-5-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various amines or alcohols .
Applications De Recherche Scientifique
1-(1H-indol-5-yl)-2-methoxyethan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indole-3-carbaldehyde: Another indole derivative with different functional groups, used in similar applications.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds are studied for their non-competitive inhibition of α-glucosidase.
Uniqueness
1-(1H-indol-5-yl)-2-methoxyethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethanamine group differentiates it from other indole derivatives, potentially offering unique interactions with molecular targets .
Propriétés
IUPAC Name |
1-(1H-indol-5-yl)-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-7-10(12)8-2-3-11-9(6-8)4-5-13-11/h2-6,10,13H,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZZTCZWPSIIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC2=C(C=C1)NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]PROPANAMIDE](/img/structure/B2656006.png)
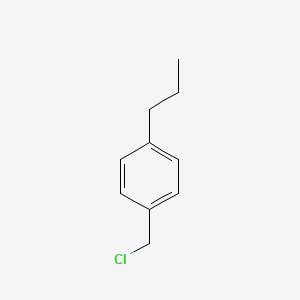
![1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea](/img/structure/B2656008.png)
![1-((1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl)cyclohexan-1-ol](/img/structure/B2656009.png)

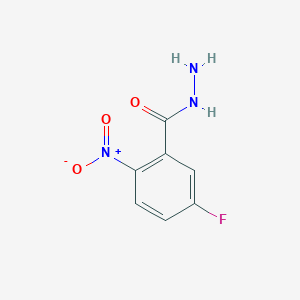
![N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide](/img/structure/B2656012.png)
![4-(3-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656017.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2656018.png)
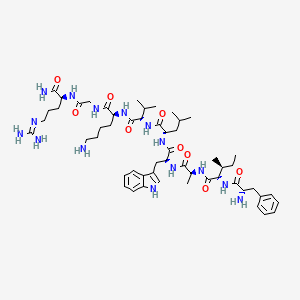

![ethyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2656023.png)
